5-Chloro-2-trimethylsilyloxy-pyridine
Description
5-Chloro-2-trimethylsilyloxy-pyridine is a pyridine derivative featuring a chlorine atom at the 5-position and a trimethylsilyloxy (TMS-O) group at the 2-position. The chlorine atom at position 5 likely modulates electronic properties, influencing reactivity in cross-coupling or substitution reactions.
Properties
Molecular Formula |
C8H12ClNOSi |
|---|---|
Molecular Weight |
201.72 g/mol |
IUPAC Name |
(5-chloropyridin-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C8H12ClNOSi/c1-12(2,3)11-8-5-4-7(9)6-10-8/h4-6H,1-3H3 |
InChI Key |
RBJVTMBZUSZNPE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=NC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Chloro Derivatives :
- 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine (CAS 1227606-22-5): Contains a trifluoromethyl group at position 3 and a chloromethyl group at position 2. The 5-chloro substituent enhances electrophilicity, making it reactive in nucleophilic substitutions .
- 2-Amino-5-chloropyridine (CAS 1072-98-6): The amino group at position 2 increases basicity, contrasting with the electron-withdrawing TMS-O group in the target compound .
2-Substituted Pyridines :
- 2-Chloro-5-cyanopyridine (CAS 33252-28-7): The cyano group at position 5 introduces strong electron-withdrawing effects, contrasting with the TMS-O group’s steric dominance .
- 2-Chloro-5-Hydroxypyridine : The hydroxyl group at position 5 offers hydrogen-bonding capability, unlike the hydrophobic TMS-O group .
Silyl-Containing Pyridines
- 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine (): The TMS group at position 2 increases lipophilicity, similar to TMS-O, but lacks the oxygen atom’s polarity .
- 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine (): Methyl and TMS groups at positions 5 and 3 highlight how substituent positions alter steric and electronic profiles .
Electronic and Steric Effects
- The TMS-O group in the target compound likely reduces nucleophilic attack at position 2 due to steric hindrance, unlike smaller substituents like methoxy or amino groups.
- Chlorine at position 5 deactivates the ring, directing electrophilic substitutions to positions 3 or 4, as seen in 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine .
Data Tables
Table 1: 5-Chloro Pyridine Derivatives
Table 2: Silyl-Containing Pyridines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
